1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea
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Overview
Description
1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea is a heterocyclic compound that combines the structural features of furan, thiazole, and thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential applications in developing new therapeutic agents for treating infections and other diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan and thiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Furan-2-ylmethylene thiazolidinediones: Known for their potent inhibitory activity against phosphoinositide 3-kinase.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea stands out due to its unique combination of furan, thiazole, and thiourea moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H9N3OS2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C9H9N3OS2/c14-8(12-9-10-3-5-15-9)11-6-7-2-1-4-13-7/h1-5H,6H2,(H2,10,11,12,14) |
InChI Key |
OLLCKULTVXOISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
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